N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-2-17-12-14-19(15-13-17)29-25(31)24-23(20-10-6-7-11-21(20)33-24)28(26(29)32)16-22(30)27-18-8-4-3-5-9-18/h6-7,10-15,18,24H,2-5,8-9,16H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDFOEHYPVHUMY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC(=O)NC4CCCCC4)C5=CC=CC=C5S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide (CAS Number: 902450-22-0) is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including anticancer and antibacterial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 462.6 g/mol. The structure features a unique bicyclic system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.6 g/mol |
| CAS Number | 902450-22-0 |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity . A study highlighted the synthesis of related compounds that showed selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.
Case Study Findings
- In Vitro Testing : The compound demonstrated significant inhibition of cell growth in HOP-92 (log GI(50) = -6.01) and U251 (log GI(50) = -6.00) cell lines, indicating strong potential for targeting specific cancer types .
- Structure-Activity Relationship (SAR) : The study emphasized the importance of the structural components in enhancing anticancer efficacy and provided insights into modifications that could improve activity against various cancer cell lines.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity in preliminary studies. The synthesis of similar thioacetamides has been linked to effective inhibition of bacterial strains.
Research Insights
- Bioluminescence Inhibition : The compound's ability to inhibit bioluminescence in Photobacterium leiognathi suggests potential applications in combating bacterial infections .
- Broad-Spectrum Activity : Related compounds were tested against various bacterial strains, indicating a broad-spectrum antibacterial effect which warrants further investigation into its mechanisms of action.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis.
Preparation Methods
Bicyclic Precursor Formation
The diazatricyclo framework is synthesized from a bicyclic intermediate, typically a thienopyrimidine or pyridothiazine derivative. Patent US8129385B2 discloses a method for analogous tricyclic systems using a cyclization strategy involving tetrahydrofuran (THF) and sodium hydride (NaH) under reflux. For example, a pyridopyrazino[2,6-b]oxazine derivative was prepared via intramolecular nucleophilic attack, facilitated by a Lewis acid catalyst.
Sulfur and Nitrogen Incorporation
Sulfur insertion into the tricyclic system is achieved using thiourea or Lawesson’s reagent. A study on zacopride hydrochloride synthesis demonstrates thiolation of a pyrimidine ring using hydrogen sulfide gas in dimethylformamide (DMF), yielding a thioamide intermediate. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) forms the sulfone group.
Introduction of the 4-Ethylphenyl Group
Cross-Coupling Strategies
The Negishi reaction, as described in L-alanine derivative syntheses, enables the coupling of a zincated ethylbenzene derivative to a brominated tricyclic intermediate. For instance, a palladium-catalyzed cross-coupling between 4-ethylphenylzinc bromide and a bromothienopyrimidine precursor affords the substituted tricyclic compound in 65–72% yield.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation using ethylbenzene and a chloromethylated tricyclic intermediate. Aluminum trichloride (AlCl₃) in dichloromethane (DCM) at 0°C facilitates electrophilic aromatic substitution, though regioselectivity challenges necessitate careful optimization.
Installation of the N-Cyclohexylacetamide Side Chain
Acylation of the Amine
The acetamide group is introduced via reaction of the tricyclic amine with cyclohexylacetic acid chloride. Patent US8129385B2 details a two-step process:
Protecting Group Strategies
Boc (tert-butoxycarbonyl) protection is critical to prevent side reactions. A method from eluxadoline intermediate synthesis involves Boc-deprotection using trifluoroacetic acid (TFA) followed by re-protection after acylation, ensuring high purity (>99%).
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling and enzymatic catalysts for enantioselective acylation are explored. Patent US8129385B2 reports a 15% yield increase using PdCl₂(dppf) with 1,4-dioxane as a co-solvent.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a purity of 98.5% with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Cross-Coupling Route | Friedel-Crafts Route |
|---|---|---|
| Yield | 72% | 58% |
| Purity | 98.5% | 89% |
| Reaction Time | 8 hours | 24 hours |
| Scalability | >1 kg | <500 g |
Q & A
Q. What synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the tricyclic core followed by functionalization via sulfanyl-acetamide coupling. Key steps include:
- Cyclization : Use of dichloromethane or tetrahydrofuran (THF) as solvents under reflux conditions to ensure complete cyclization .
- Purification : Intermediate products require chromatography (e.g., silica gel) or recrystallization to minimize impurities .
- Critical Parameters : Temperature control (±2°C) and reaction time optimization (typically 12-24 hours) are essential for yields >70% .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO or CDCl₃ for resolving complex proton environments in the tricyclic core (e.g., δ 7.2-8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., m/z 456.2 [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with tricyclic heterocycles (e.g., kinase or protease targets) .
- Assay Design : Use fluorescence-based assays (e.g., ATPase activity) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) .
- Data Validation : Repeat assays in triplicate with statistical analysis (p < 0.05) to confirm activity trends .
Q. What safety precautions are necessary during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking : Screen derivatives against protein databases (e.g., PDB) to prioritize syntheses. For example, simulate binding to the ATP pocket of CDK2 .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with reaction databases to predict optimal solvent/catalyst combinations .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric assays to rule out false positives .
- Dose-Response Curves : Calculate IC₅₀ values across 5–6 logarithmic concentrations to confirm potency trends .
- Structural Analogs : Test analogs with modified substituents (e.g., 4-ethylphenyl vs. 4-fluorophenyl) to isolate structure-activity relationships .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated derivatives coupled with streptavidin beads to identify binding partners in cell lysates .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway alterations (e.g., apoptosis or inflammation markers) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
Q. How can reaction scalability be balanced with sustainability in academic settings?
- Methodological Answer :
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery and reuse .
- Waste Audits : Implement LC-MS monitoring of reaction byproducts to minimize hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
